trans-2-(2,4-dichlorophenyl)-N-2-(dimethylamino)cyclohexyl)-N-methylacetamide,monohydrochloride
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Overview
Description
U-48800 (hydrochloride): is an opioid analgesic that has been sold as a designer drug. Unlike its analog U-47700, U-48800 is primarily active as a kappa opioid receptor agonist with only moderate affinity at the mu opioid receptor . This compound has appeared on the recreational drug market and has been linked to numerous drug overdose cases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of U-48800 (hydrochloride) involves the reaction of 2,4-dichlorophenylacetic acid with N,N-dimethylcyclohexylamine to form the intermediate 2-(2,4-dichlorophenyl)-N-(2-dimethylamino)cyclohexylacetamide. This intermediate is then methylated to produce U-48800, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods: Industrial production of U-48800 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced as a neat solid and is tested to meet ISO/IEC 17025 and ISO 17034 international standards .
Chemical Reactions Analysis
Types of Reactions: U-48800 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the aromatic ring or the amide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of U-48800, which can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .
Scientific Research Applications
U-48800 (hydrochloride) is primarily used as an analytical reference material in forensic chemistry and toxicology . It is utilized in the development of analytical methods for the detection and quantification of synthetic opioids in biological samples. Additionally, it is used in pharmacological studies to investigate the activation of kappa and mu opioid receptors .
Mechanism of Action
U-48800 (hydrochloride) exerts its effects by acting as an agonist at the kappa opioid receptor and, to a lesser extent, at the mu opioid receptor . The activation of these receptors leads to analgesic effects and other physiological responses. The compound’s interaction with these receptors involves the binding of its molecular structure to the receptor sites, triggering a cascade of intracellular signaling pathways that result in its pharmacological effects .
Comparison with Similar Compounds
U-47700: Primarily a mu opioid receptor agonist with higher potency.
U-49900: Similar structure but different receptor affinity.
U-50488: Another kappa opioid receptor agonist with distinct pharmacological properties.
Uniqueness of U-48800: U-48800 is unique due to its primary activity as a kappa opioid receptor agonist, which differentiates it from other synthetic opioids that predominantly target the mu opioid receptor .
Properties
Molecular Formula |
C17H25Cl3N2O |
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Molecular Weight |
379.7 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C17H24Cl2N2O.ClH/c1-20(2)15-6-4-5-7-16(15)21(3)17(22)10-12-8-9-13(18)11-14(12)19;/h8-9,11,15-16H,4-7,10H2,1-3H3;1H/t15-,16-;/m0./s1 |
InChI Key |
SLPJZGZGEABEGK-MOGJOVFKSA-N |
Isomeric SMILES |
CN(C)[C@H]1CCCC[C@@H]1N(C)C(=O)CC2=C(C=C(C=C2)Cl)Cl.Cl |
Canonical SMILES |
CN(C)C1CCCCC1N(C)C(=O)CC2=C(C=C(C=C2)Cl)Cl.Cl |
Origin of Product |
United States |
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